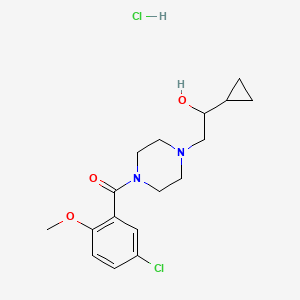

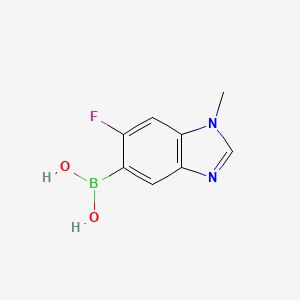

![molecular formula C22H26N6O3 B2555853 3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione CAS No. 1023851-04-8](/img/structure/B2555853.png)

3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione, also known as PH-797804, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been shown to have promising results in various preclinical studies.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Studies

Research on similar quinazoline derivatives has highlighted their synthesis through condensation processes and their subsequent antimicrobial activities. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones were synthesized and exhibited promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).

Antimalarial Activity

A series of novel hybrid quinazolin-2,4-dione analogs have been synthesized, bearing nitrogen heterocyclic moieties, and were structurally confirmed through various spectral analyses. In silico molecular docking analysis against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) indicated that these compounds might serve as potent antimalarials, with one compound showing high binding affinity (Aboubakr Haredi Abdelmonsef et al., 2020).

Anticancer Agents

Research on quinazolinone derivatives has also shown promising anticancer activities. Novel quinazolinone derivatives with substituted quinoxalindione were synthesized and demonstrated cytotoxic activity against MCF-7 and HeLa cell lines, with some compounds displaying significant cytotoxic effects (Safoora Poorirani et al., 2018). Another study synthesized hybrids of natural alkaloids with quinazolinones, finding that certain compounds induced antiproliferation against various human cancer cells (L. Nie et al., 2018).

Herbicidal Activity

Quinazoline-2,4-dione derivatives have been explored for their herbicidal activity, particularly as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. A study synthesized novel triketone-containing quinazoline-2,4-dione derivatives and found that many displayed broad-spectrum herbicidal activity and excellent crop selectivity (Da-Wei Wang et al., 2014).

Propriétés

IUPAC Name |

3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c29-19(26-13-15-27(16-14-26)21-23-10-6-11-24-21)9-2-1-5-12-28-20(30)17-7-3-4-8-18(17)25-22(28)31/h3-4,6-8,10-11H,1-2,5,9,12-16H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZPDROTRGNAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2555773.png)

![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2555777.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)